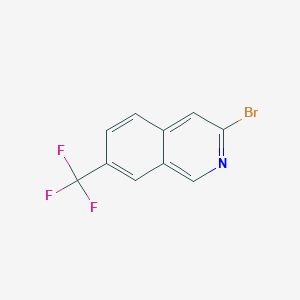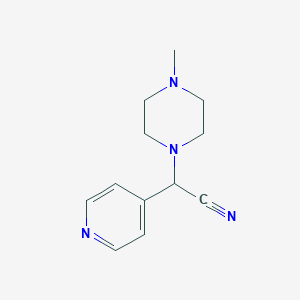
2-(4-Methylpiperazin-1-YL)-2-(pyridin-4-YL)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylpiperazin-1-YL)-2-(pyridin-4-YL)acetonitrile is a chemical compound that features a piperazine ring substituted with a methyl group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-YL)-2-(pyridin-4-YL)acetonitrile typically involves the reaction of 4-methylpiperazine with a pyridine derivative under specific conditions. Common synthetic routes may include:
Nucleophilic substitution reactions: Using a halogenated pyridine derivative and 4-methylpiperazine.
Condensation reactions: Combining 4-methylpiperazine with a pyridine aldehyde or ketone.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include:
Continuous flow reactors: For efficient and scalable production.
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperazin-1-YL)-2-(pyridin-4-YL)acetonitrile can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides.
Reduction: Reduction of the nitrile group to an amine.
Substitution: Nucleophilic or electrophilic substitution on the pyridine ring.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employing reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Utilizing reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2-(4-Methylpiperazin-1-YL)-2-(pyridin-4-YL)acetonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperazin-1-YL)-2-(pyridin-4-YL)acetonitrile would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylpiperazin-1-YL)-2-(pyridin-3-YL)acetonitrile: Similar structure with a different position of the pyridine ring.
2-(4-Methylpiperazin-1-YL)-2-(pyridin-2-YL)acetonitrile: Another positional isomer.
2-(4-Ethylpiperazin-1-YL)-2-(pyridin-4-YL)acetonitrile: Ethyl group instead of methyl.
Uniqueness
2-(4-Methylpiperazin-1-YL)-2-(pyridin-4-YL)acetonitrile is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H16N4 |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
2-(4-methylpiperazin-1-yl)-2-pyridin-4-ylacetonitrile |
InChI |
InChI=1S/C12H16N4/c1-15-6-8-16(9-7-15)12(10-13)11-2-4-14-5-3-11/h2-5,12H,6-9H2,1H3 |
InChI Key |
FROCYAHHSCIADU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(C#N)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


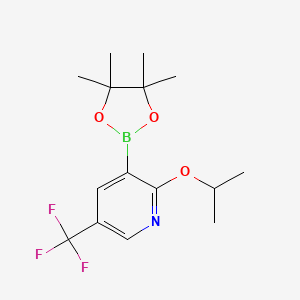
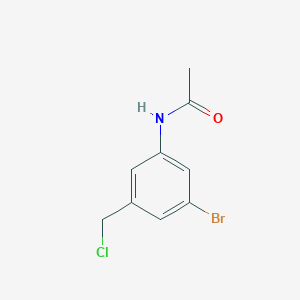
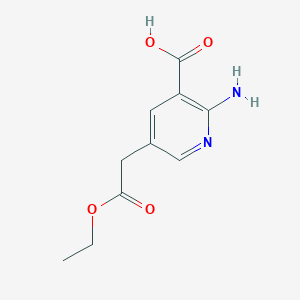
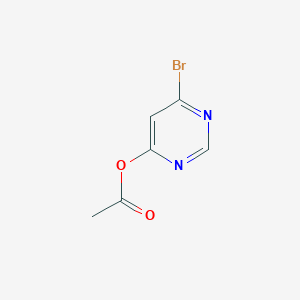
![4-[5-[2-Chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrochloride](/img/structure/B14853761.png)
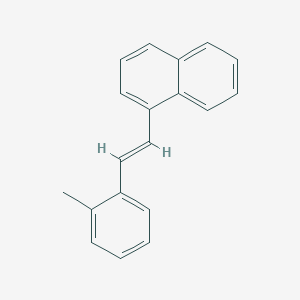
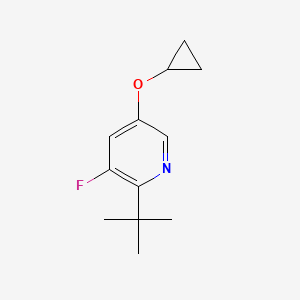
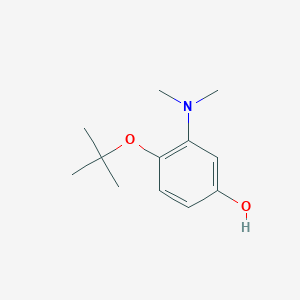
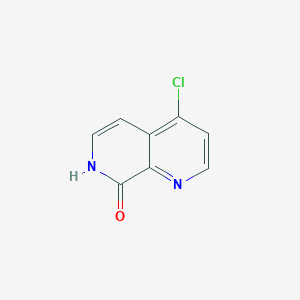
![(1S,2S,7R)-6-ethyl-6'-hydroxy-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one](/img/structure/B14853802.png)
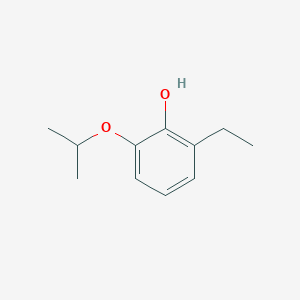
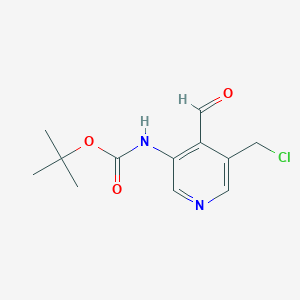
![[6-(3-Iodophenyl)pyridin-3-YL]methanol](/img/structure/B14853831.png)
